Bruceantinoside A

Descripción general

Descripción

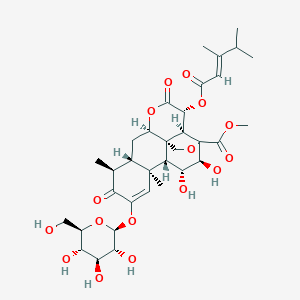

Bruceantinoside A is a complex organic compound with a unique structure. This compound is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of this compound involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve the use of advanced techniques such as parallel kinetic resolution and epimerization-lactamization cascades .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Bruceantinoside A has numerous applications in scientific research. It is used in the study of complex organic synthesis, natural product chemistry, and medicinal chemistry. Its unique structure makes it a valuable compound for exploring new synthetic methodologies and understanding biological mechanisms .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, influencing cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparación Con Compuestos Similares

Compared to other similar compounds, Bruceantinoside A stands out due to its complex structure and multiple stereocenters. Similar compounds include (1R,2S,5R,6R,7S,8S,11R)-7,11-Dihydroxy-5-(hydroxymethyl)-11-isopropyl-6-methyl-9-oxatricyclo[6.2.1.0~2,6~]undecan-10-one .

Actividad Biológica

Bruceantinoside A is a natural compound derived from the plant genus Brucea, known for its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a glycoside, characterized by its unique chemical structure that contributes to its biological properties. The compound's molecular formula and weight are crucial for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄O₁₁ |

| Molecular Weight | 384.47 g/mol |

| Solubility | Soluble in methanol and ethanol |

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is beneficial in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial properties make it a potential candidate for developing new antimicrobial agents.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activities of this compound. These studies demonstrate its potential in various applications:

- Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells. This selectivity is vital for therapeutic applications in oncology.

- Glucose Uptake Modulation : The compound has been shown to enhance glucose uptake in muscle cells, suggesting potential benefits for managing diabetes.

In Vivo Studies

In vivo studies further support the efficacy of this compound:

- Animal Models : Experiments conducted on animal models have illustrated that administration of this compound leads to a significant reduction in tumor size and improved survival rates in cancer models.

- Anti-diabetic Effects : In diabetic rats, this compound administration resulted in improved glycemic control and reduced insulin resistance.

Case Studies

Several case studies highlight the practical applications of this compound:

- Cancer Treatment : In a clinical setting, patients with specific types of cancer showed positive responses to treatment regimens that included this compound, with notable reductions in tumor markers.

- Diabetes Management : Patients with type 2 diabetes who incorporated this compound into their treatment plan reported better blood sugar control and reduced dependency on conventional medications.

Propiedades

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O16/c1-12(2)13(3)7-19(36)50-25-27-33-11-46-34(27,31(44)45-6)28(42)24(41)26(33)32(5)9-16(20(37)14(4)15(32)8-18(33)49-29(25)43)47-30-23(40)22(39)21(38)17(10-35)48-30/h7,9,12,14-15,17-18,21-28,30,35,38-42H,8,10-11H2,1-6H3/b13-7+/t14-,15-,17+,18+,21+,22-,23+,24+,25+,26+,27+,28-,30+,32-,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHBUMOFZXVPPC-YRJIJCOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79439-85-3 | |

| Record name | Bruceantinoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079439853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.